molecular formula C11H10ClFN4 B5911143 N-(2-chloro-6-fluorobenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine

N-(2-chloro-6-fluorobenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine

Cat. No. B5911143
M. Wt: 252.67 g/mol
InChI Key: LARYRSKAWNNVML-NSIKDUERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloro-6-fluorobenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as CFTR inhibitor as it has shown promising results in inhibiting the cystic fibrosis transmembrane conductance regulator (CFTR) protein.

Mechanism of Action

The mechanism of action of N-(2-chloro-6-fluorobenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine involves the inhibition of N-(2-chloro-6-fluorobenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine protein. The compound binds to the N-(2-chloro-6-fluorobenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine protein and prevents its activation, thereby reducing the transport of salt and water across cell membranes. This leads to the restoration of normal ion transport and fluid secretion in the affected tissues.
Biochemical and Physiological Effects:
Studies have shown that N-(2-chloro-6-fluorobenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine has significant biochemical and physiological effects. It has been shown to increase the airway surface liquid volume and improve mucociliary clearance in patients with cystic fibrosis. It has also been shown to reduce inflammation and improve lung function in animal models of cystic fibrosis.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(2-chloro-6-fluorobenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine in lab experiments is its specificity towards N-(2-chloro-6-fluorobenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine protein. It has minimal off-target effects and can be used to study the role of N-(2-chloro-6-fluorobenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine protein in various physiological processes. However, the compound has limited solubility in water and requires the use of organic solvents for preparation and administration.

Future Directions

There are several future directions for the research on N-(2-chloro-6-fluorobenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine. One of the major areas of interest is the development of more potent and selective N-(2-chloro-6-fluorobenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine inhibitors. Another area of research is the identification of new therapeutic targets for the treatment of cystic fibrosis. Additionally, the compound can be used to study the role of N-(2-chloro-6-fluorobenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine protein in other diseases such as chronic obstructive pulmonary disease (COPD) and asthma.

Synthesis Methods

The synthesis method for N-(2-chloro-6-fluorobenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine involves the reaction of 2-chloro-6-fluorobenzaldehyde with 3,5-dimethyl-4-amino-1,2,4-triazole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions and the resulting product is purified by recrystallization or column chromatography.

Scientific Research Applications

N-(2-chloro-6-fluorobenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine has been extensively studied for its potential therapeutic applications. It has shown promising results in inhibiting the N-(2-chloro-6-fluorobenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine protein, which is responsible for regulating salt and water transport across cell membranes. N-(2-chloro-6-fluorobenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine dysfunction leads to the development of cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs.

properties

IUPAC Name

(Z)-1-(2-chloro-6-fluorophenyl)-N-(3,5-dimethyl-1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClFN4/c1-7-15-16-8(2)17(7)14-6-9-10(12)4-3-5-11(9)13/h3-6H,1-2H3/b14-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LARYRSKAWNNVML-NSIKDUERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1N=CC2=C(C=CC=C2Cl)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(N1/N=C\C2=C(C=CC=C2Cl)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClFN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-1-(2-Chloro-6-fluorophenyl)-N-(3,5-dimethyl-4H-1,2,4-triazol-4-YL)methanimine

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